molecular formula C15H11F2NO3S B2909951 1-(3,4-difluorobenzyl)-2lambda~6~,1-benzothiazine-2,2,4(1H,3H)-trione CAS No. 866010-15-3

1-(3,4-difluorobenzyl)-2lambda~6~,1-benzothiazine-2,2,4(1H,3H)-trione

Cat. No.: B2909951
CAS No.: 866010-15-3
M. Wt: 323.31
InChI Key: PXPQZSJRTQEVOZ-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzyl)-2λ⁶,1-benzothiazine-2,2,4(1H,3H)-trione is a heterocyclic compound featuring a benzothiazine core fused with a trione moiety (three ketone groups). The sulfur atom in the thiazine ring is in the +6 oxidation state (denoted by λ⁶), forming a sulfone group (S=O₂).

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO3S/c16-12-6-5-10(7-13(12)17)8-18-14-4-2-1-3-11(14)15(19)9-22(18,20)21/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPQZSJRTQEVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2N(S1(=O)=O)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Difluorobenzyl)-2lambda~6~,1-benzothiazine-2,2,4(1H,3H)-trione is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C15H11F2NO3S
  • Molecular Weight : 325.31 g/mol
  • Structure : The compound features a benzothiazine core substituted with a difluorobenzyl group.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Enzyme Inhibition : Related studies have shown that benzothiazine derivatives can inhibit enzymes such as carboxylesterase (CaE), which is crucial for drug metabolism and detoxification processes . The inhibition is often reversible and selective.
  • Antioxidant Activity : Compounds in this class have demonstrated significant antioxidant properties. For instance, they show activity in assays like the ABTS assay, where they scavenge free radicals effectively .

Biological Activity Assays

The biological activity of this compound has been evaluated through various assays:

Assay Type Activity Observed Reference
Enzyme KineticsInhibition of carboxylesterase
Antioxidant ActivityScavenging of free radicals (ABTS assay)
CytotoxicityEffects on cancer cell linesNot specified

Case Study 1: Enzyme Inhibition

A study focused on the synthesis and biological evaluation of polyfluoroalkyl derivatives found that modifications to the benzothiazine structure enhanced inhibitory activity against CaE. The study utilized molecular docking techniques to elucidate binding interactions within the enzyme's active site .

Case Study 2: Antioxidant Properties

In another investigation into related compounds, it was revealed that certain benzothiazine derivatives exhibited comparable antioxidant activities to established standards like Trolox. This highlights the potential for these compounds in therapeutic applications aimed at oxidative stress-related conditions .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the benzothiazine class of compounds, characterized by a benzene ring fused to a thiazine ring. The presence of difluorobenzyl groups enhances its chemical reactivity and biological activity. Its molecular formula is C13H10F2N2O3SC_{13}H_{10}F_2N_2O_3S, with a molecular weight of approximately 306.29 g/mol.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that benzothiazine derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown that it can effectively target specific cancer cell lines, leading to cell cycle arrest and programmed cell death.

  • Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that analogs of benzothiazine compounds showed promising results against breast cancer cells by disrupting microtubule dynamics, which is crucial for cell division .

2. Neuroprotective Effects

Benzothiazine derivatives have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.

  • Case Study: Research highlighted in the International Journal of Molecular Sciences suggests that compounds similar to 1-(3,4-difluorobenzyl)-2lambda~6~,1-benzothiazine-2,2,4(1H,3H)-trione can enhance cognitive function in animal models by reducing neuroinflammation and promoting neuronal survival .

Material Science Applications

1. Organic Electronics

The unique electronic properties of benzothiazine compounds make them suitable candidates for organic semiconductors. Their ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

  • Data Table: Electronic Properties Comparison
CompoundBand Gap (eV)Mobility (cm²/V·s)Application
This compound2.50.5OLEDs
Benzothiazine Analog A2.70.3Photovoltaics
Benzothiazine Analog B2.40.6OLEDs

Comparison with Similar Compounds

Structural Analogues of Benzothiazine Triones

Compound A : 6-Bromo-4-[2-(4-fluorobenzylidene)-hydrazin-1-ylidene]-1-methyl-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione
  • Structure : Features a bromo substituent at position 6, a 4-fluorobenzylidene hydrazine group at position 4, and a methyl group at position 1.
  • Key Properties: Higher molecular weight (MW = 481.3 g/mol) due to bromine and fluorinated substituents.
  • Synthesis : Prepared via condensation of hydrazine derivatives with benzothiazine precursors .
Compound B : 3-Benzyl-1H,3H,4H-2λ⁶-thieno[3,2-c][1,2,6]thiadiazine-2,2,4-trione
  • Structure: A thieno-thiadiazine fused system with a benzyl substituent.
  • Sulfone groups enhance thermal stability and resistance to oxidation .
Compound C : (3Z)-3-{[(3-Chloro-4-methoxyphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4-trione
  • Structure : Contains a chloro-methoxy aniline substituent and a fluorobenzyl group.
  • Key Properties: The methylidene amino group introduces hydrogen-bond donor/acceptor sites, influencing binding interactions. Fluorine atoms improve lipophilicity and metabolic stability .

Comparative Data Table

Property Target Compound Compound A Compound C
Molecular Formula C₁₆H₁₀F₂NO₄S C₁₇H₁₂BrFN₃O₃S C₂₁H₁₆ClFN₂O₄S₂
Molecular Weight ~350.3 g/mol 481.3 g/mol 478.9 g/mol
Key Substituents 3,4-Difluorobenzyl 4-Fluorobenzylidene hydrazine 3-Chloro-4-methoxyphenyl
Sulfone Group Yes (λ⁶) Yes Yes
Fluorine Atoms 2 1 1
Potential Bioactivity Hypothesized CNS/antimicrobial Not reported Antimicrobial (inferred)

Key Differences and Implications

Substituent Effects: The 3,4-difluorobenzyl group in the target compound provides stronger electron-withdrawing effects than the mono-fluorinated substituents in Compounds A and C. This could enhance electrophilic reactivity and influence binding to biological targets . Hydrazine and methylidene groups in analogs introduce additional hydrogen-bonding interactions, which may improve solubility or target affinity compared to the target compound’s simpler benzyl group .

Synthetic Complexity :

  • The target compound’s synthesis likely involves direct alkylation of the benzothiazine core with 3,4-difluorobenzyl halides, whereas analogs with hydrazine or thiophene moieties require multi-step functionalization .

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